molecular formula C12H15NO5 B1589764 (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate CAS No. 93204-36-5

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No. B1589764
CAS RN: 93204-36-5
M. Wt: 253.25 g/mol
InChI Key: CINAUOAOVQPWIB-SNVBAGLBSA-N
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Description

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, commonly known as (R)-Methylbenzyloxycarbonylaminopropanoate, is a synthetic compound with a wide range of applications in both scientific research and lab experiments. It is a chiral organic compound with a unique molecular structure that allows it to be used in a variety of ways. Its synthesis method is simple and straightforward, and its mechanism of action has been studied extensively. In addition, its biochemical and physiological effects have been explored in depth, providing researchers with valuable insight into its potential uses. In

Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of unsaturated β-amino acid derivatives, such as (3R)-(E)-3-(N-tert-butoxy-carbonyl)aminohex-4-enoate and methyl (2S,3S)-3-(N-tert-butoxycarbonyl)-amino-2-hydroxyhex-4-enoate, demonstrates the utility of certain key intermediates in constructing compounds with specific stereochemistry. These processes involve highly stereoselective conjugate additions and highlight the importance of protective group strategies in synthetic chemistry (Davies, Fenwick, & Ichihara, 1997).

Enzymatic Resolution

The enzymatic resolution of methyl (±)-3-hydroxypentanoate by Candida antarctica lipase B, using ammonia and benzyl amine as nucleophiles, showcases the enzyme's selectivity towards the R enantiomer of the ester. This specificity is crucial for producing enantiomerically pure compounds, a common goal in pharmaceutical synthesis (García-Urdiales et al., 2009).

Chemoenzymatic Approaches

Chemoenzymatic strategies for synthesizing enantiomerically pure compounds, such as (R)-3-Hydroxy-3-methyl-5-hexanoic acid p-methoxybenzyl ester, involve multiple steps including epoxide hydrolase-catalyzed hydrolysis and microbial-mediated transformations. These methods emphasize the integration of chemical and biological catalysts to achieve complex synthetic goals (Fujino & Sugai, 2008).

Advanced Synthesis

Advanced synthetic techniques, such as the preparation of protected dipeptides and amino acid derivatives using new reagents like methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), illustrate the ongoing development of more efficient and selective methods for constructing complex molecules, including those with specific stereochemical configurations (Casimir, Guichard, & Briand, 2002).

properties

IUPAC Name

methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAUOAOVQPWIB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473793
Record name N-Z-D-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

CAS RN

93204-36-5
Record name N-Z-D-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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